molecular formula C17H14BrClN2O4 B13869256 Methyl 6-bromo-3-chloro-8-[(4-methoxyphenyl)methoxy]imidazo[1,2-a]pyridine-2-carboxylate

Methyl 6-bromo-3-chloro-8-[(4-methoxyphenyl)methoxy]imidazo[1,2-a]pyridine-2-carboxylate

Cat. No.: B13869256
M. Wt: 425.7 g/mol
InChI Key: ACOVGEPBYMAVBM-UHFFFAOYSA-N
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Description

Methyl 6-bromo-3-chloro-8-[(4-methoxyphenyl)methoxy]imidazo[1,2-a]pyridine-2-carboxylate is a complex organic compound belonging to the imidazo[1,2-a]pyridine family This compound is characterized by its unique structure, which includes bromine, chlorine, and methoxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-bromo-3-chloro-8-[(4-methoxyphenyl)methoxy]imidazo[1,2-a]pyridine-2-carboxylate typically involves multi-step reactions. One common method includes the initial formation of the imidazo[1,2-a]pyridine core, followed by the introduction of bromine and chlorine substituents through electrophilic aromatic substitution reactions. The methoxyphenyl group is then attached via a nucleophilic substitution reaction, and the final esterification step introduces the methyl carboxylate group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Catalysts and solvents are carefully selected to maximize efficiency and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-bromo-3-chloro-8-[(4-methoxyphenyl)methoxy]imidazo[1,2-a]pyridine-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove halogen substituents or to reduce the ester group to an alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like sodium methoxide (NaOMe) and bromine (Br₂) are used under controlled conditions to achieve desired substitutions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Methyl 6-bromo-3-chloro-8-[(4-methoxyphenyl)methoxy]imidazo[1,2-a]pyridine-2-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: This compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Methyl 6-bromo-3-chloro-8-[(4-methoxyphenyl)methoxy]imidazo[1,2-a]pyridine-2-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and molecular interactions are subjects of ongoing research, aiming to elucidate how this compound exerts its effects at the cellular and molecular levels.

Comparison with Similar Compounds

Similar Compounds

    Methyl 6-bromo-3-chloroimidazo[1,2-a]pyridine-2-carboxylate: Lacks the methoxyphenyl group, resulting in different chemical properties and reactivity.

    Methyl 6-bromo-8-[(4-methoxyphenyl)methoxy]imidazo[1,2-a]pyridine-2-carboxylate:

    Methyl 3-chloro-8-[(4-methoxyphenyl)methoxy]imidazo[1,2-a]pyridine-2-carboxylate: Lacks the bromine substituent, leading to variations in reactivity and biological activity.

Uniqueness

Methyl 6-bromo-3-chloro-8-[(4-methoxyphenyl)methoxy]imidazo[1,2-a]pyridine-2-carboxylate is unique due to the presence of both bromine and chlorine substituents, along with the methoxyphenyl group. This combination of functional groups imparts distinct chemical properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C17H14BrClN2O4

Molecular Weight

425.7 g/mol

IUPAC Name

methyl 6-bromo-3-chloro-8-[(4-methoxyphenyl)methoxy]imidazo[1,2-a]pyridine-2-carboxylate

InChI

InChI=1S/C17H14BrClN2O4/c1-23-12-5-3-10(4-6-12)9-25-13-7-11(18)8-21-15(19)14(17(22)24-2)20-16(13)21/h3-8H,9H2,1-2H3

InChI Key

ACOVGEPBYMAVBM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)COC2=CC(=CN3C2=NC(=C3Cl)C(=O)OC)Br

Origin of Product

United States

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